molecular formula C9H5BrFNO B12352518 6-bromo-8-fluoro-8aH-isoquinolin-1-one

6-bromo-8-fluoro-8aH-isoquinolin-1-one

Cat. No.: B12352518
M. Wt: 242.04 g/mol
InChI Key: ZENHBHFSIXPDPX-UHFFFAOYSA-N
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Description

6-bromo-8-fluoro-8aH-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. It is characterized by the presence of bromine and fluorine atoms at the 6th and 8th positions, respectively, on the isoquinolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-fluoro-8aH-isoquinolin-1-one typically involves the bromination and fluorination of isoquinolinone derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-bromo-8-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-bromo-8-fluoro-8aH-isoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-8-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-7-fluoroisoquinolin-1-ol
  • 6-bromo-8-fluoro-1,2-dihydroisoquinolin-1-one
  • 6-fluorinated isoquinoline

Uniqueness

6-bromo-8-fluoro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C9H5BrFNO

Molecular Weight

242.04 g/mol

IUPAC Name

6-bromo-8-fluoro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4,8H

InChI Key

ZENHBHFSIXPDPX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=C(C2C(=O)N=C1)F)Br

Origin of Product

United States

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